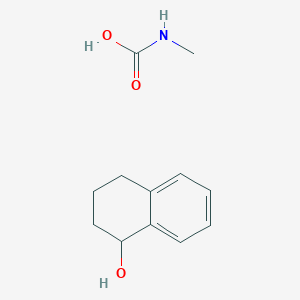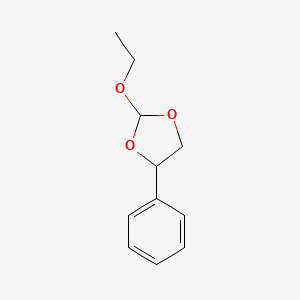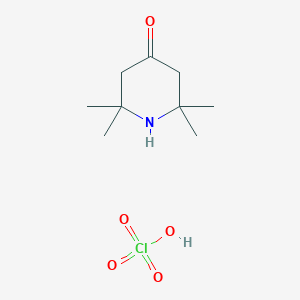
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H12O. It is also known by other names such as 1-Naphthol, 1,2,3,4-tetrahydro- and α-Tetralol . This compound is part of the naphthol family and is characterized by its tetrahydronaphthalene structure, which includes a hydroxyl group attached to the first carbon of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1-tetralone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and high-pressure hydrogenation units are commonly used in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-tetralone
Reduction: Tetrahydronaphthalene
Substitution: 1-chlorotetralin
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetralol: Similar structure but lacks the methylcarbamic acid group.
1,2,3,4-Tetrahydronaphthalen-2-ol: Differing position of the hydroxyl group.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a methyl group instead of a hydroxyl group.
Uniqueness
1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific hydroxyl group position and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
61518-18-1 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C2H5NO2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-3-2(4)5/h1-2,4,6,10-11H,3,5,7H2;3H,1H3,(H,4,5) |
InChI-Schlüssel |
XJGDPCHGLZAZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.C1CC(C2=CC=CC=C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)


![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)


